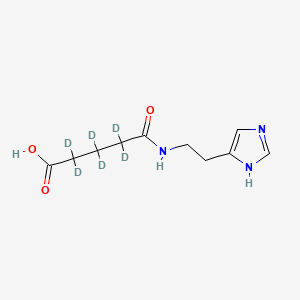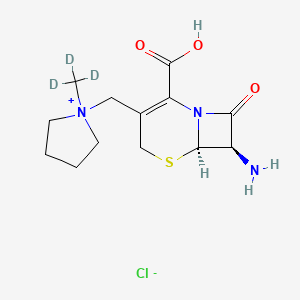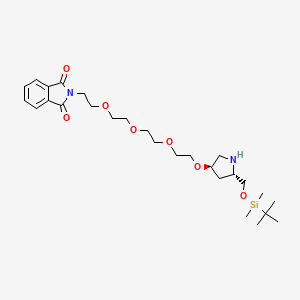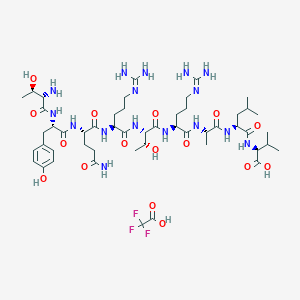
ABL-001-Amide-PEG3-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABL-001-Amide-PEG3-acid is a chemical compound that serves as an analogue of ABL-001. It is primarily used as a labeled chemical or fluorescent probe in various scientific research applications . The compound has a molecular weight of 683.06 and a chemical formula of C29H33ClF2N6O9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABL-001-Amide-PEG3-acid involves multiple steps, starting from the precursor ABL-001The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
ABL-001-Amide-PEG3-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in modified analogues of this compound .
Scientific Research Applications
ABL-001-Amide-PEG3-acid is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in labeling and imaging studies to track biological processes at the cellular level.
Medicine: Utilized in drug development and diagnostic assays to study the interactions of potential therapeutic agents.
Industry: Applied in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of ABL-001-Amide-PEG3-acid involves its ability to act as a fluorescent probe. The compound binds to specific molecular targets, and upon excitation by light, it emits fluorescence. This property allows researchers to visualize and track the compound in various biological and chemical systems. The molecular targets and pathways involved depend on the specific application and the nature of the study .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ABL-001-Amide-PEG3-acid include:
- ABL-001
- ABL-001-Amide-PEG2-acid
- ABL-001-Amide-PEG4-acid
Uniqueness
This compound stands out due to its specific PEG3 linker, which provides unique properties such as improved solubility and stability compared to its analogues. This makes it particularly useful in applications requiring high sensitivity and precision .
Properties
Molecular Formula |
C29H33ClF2N6O9 |
|---|---|
Molecular Weight |
683.1 g/mol |
IUPAC Name |
2-[2-[2-[2-[[(3S,4R)-1-[5-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-(1H-pyrazol-5-yl)pyridin-2-yl]-4-hydroxypyrrolidine-3-carbonyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C29H33ClF2N6O9/c30-29(31,32)47-20-3-1-19(2-4-20)36-27(42)18-13-21(23-5-6-35-37-23)26(34-14-18)38-15-22(24(39)16-38)28(43)33-7-8-44-9-10-45-11-12-46-17-25(40)41/h1-6,13-14,22,24,39H,7-12,15-17H2,(H,33,43)(H,35,37)(H,36,42)(H,40,41)/t22-,24-/m0/s1 |
InChI Key |
XPTZKDAIAPRLMB-UPVQGACJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4)O)C(=O)NCCOCCOCCOCC(=O)O |
Canonical SMILES |
C1C(C(CN1C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4)O)C(=O)NCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)




